molecular formula C6H14FeO10 B1144364 Ferric citrate trihydrate CAS No. 17217-76-4

Ferric citrate trihydrate

Numéro de catalogue: B1144364
Numéro CAS: 17217-76-4
Poids moléculaire: 302.01 g/mol
Clé InChI: HCQHEELQALBYIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

Numéro CAS

17217-76-4

Formule moléculaire

C6H14FeO10

Poids moléculaire

302.01 g/mol

Nom IUPAC

2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate

InChI

InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2

Clé InChI

HCQHEELQALBYIW-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Fe+3]

SMILES canonique

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.[Fe]

Origine du produit

United States

Description

Molecular Composition and Stoichiometric Analysis

The molecular composition of this compound exhibits notable variation across different sources and preparation methods, reflecting the complex nature of iron-citrate coordination chemistry. The most commonly reported molecular formula for this compound is C₆H₁₁FeO₁₀, corresponding to a molecular weight of 298.99 grams per mole. However, alternative formulations have been documented in the literature, including C₆H₁₄FeO₁₀ with a molecular weight of 302.01 grams per mole, and C₆H₁₀FeO₈ with a molecular weight of 265.98 grams per mole.

The International Union of Pure and Applied Chemistry name for this compound is consistently reported as 2-hydroxypropane-1,2,3-tricarboxylic acid iron trihydrate across multiple chemical databases. The Chemical Abstracts Service registry number 17217-76-4 is universally assigned to the trihydrate form, while related hydrated forms possess distinct registry numbers, such as 334024-15-6 for certain hydrated variants.

Stoichiometric analysis reveals that the compound maintains a 1:1 iron to citrate molar ratio in the trihydrate form, with three water molecules associated with each iron-citrate unit. The molecular formula variations observed in different sources likely reflect differences in crystallization conditions, preparation methods, and analytical techniques employed for characterization. Advanced analytical methods have confirmed that the iron exists predominantly in the ferric (iron III) oxidation state, forming stable coordination complexes with the multidentate citrate ligand.

The exact mass determination using high-resolution mass spectrometry has been reported as 298.9702 atomic mass units for the trihydrate form, providing precise stoichiometric confirmation. Chemical composition analysis indicates that the compound contains approximately 18.7% iron by weight, with the remainder consisting of organic citrate moiety and coordinated water molecules. The presence of multiple carboxylate groups in the citrate ligand enables various coordination modes, contributing to the observed molecular formula variations in the literature.

Crystallographic Features and Polymorphic Forms

Crystallographic analysis of this compound reveals a predominantly amorphous solid structure, which significantly impacts its physical and chemical properties. X-ray powder diffraction studies have consistently demonstrated the absence of characteristic diffraction lines typical of crystalline materials. The diffraction pattern of this compound exhibits high background noise levels with very low counting intensity, characteristic features of amorphous substances. This amorphous nature prevents the determination of precise structural parameters using conventional crystallographic methods.

The European Medicines Agency characterization data describes ferric citrate coordination complex as a light brown to beige, slightly hygroscopic amorphous solid that is highly soluble in water and insoluble in organic solvents. Multiple attempts to generate crystalline polymorphs from this complex have resulted only in amorphous forms, despite the existence of different crystalline polymorphs of ferric citrate containing various counter ions documented in the literature. The inability to crystallize the trihydrate form suggests strong intermolecular interactions and possibly rapid kinetics of complex formation that favor amorphous solid formation.

Thermal analysis using differential scanning calorimetry and thermogravimetric analysis has provided additional insights into the crystallographic behavior of this compound. The compound exhibits characteristic thermal events, including an endothermic peak at 201.9 degrees Celsius and a second endothermic peak at 332.2 degrees Celsius. Thermogravimetric analysis indicates that decomposition occurs in multiple stages, with the fastest decomposition rate observed at 203.2 degrees Celsius. These thermal characteristics are consistent with an amorphous structure containing multiple types of water molecules with different binding energies.

The lack of long-range crystalline order in this compound contrasts sharply with other iron citrate compounds that exhibit well-defined crystalline structures. This amorphous nature contributes to the compound's enhanced solubility characteristics and potentially influences its coordination chemistry behavior. The absence of regular crystal lattice arrangements allows for greater flexibility in iron-citrate coordination geometries and water coordination sites.

Coordination Chemistry and Ligand Binding Modes

The coordination chemistry of this compound involves complex interactions between ferric ions and citrate ligands that result in diverse molecular species with varying nuclearity and coordination environments. Spectroscopic investigations using Mössbauer and electron paramagnetic resonance techniques have revealed that ferric citrate systems can exist as both mononuclear and polynuclear species, depending on the iron to citrate ratio and solution conditions.

At 1:1 iron to citrate molar ratios, polynuclear species predominate, forming structures that are most probably trinuclear in nature. Mössbauer spectroscopy analysis of these polynuclear complexes reveals a single doublet component with an isomer shift of 0.48 millimeters per second and quadrupole splitting of 0.63 millimeters per second, values consistent with previously observed trinuclear iron carboxylate complexes. The formation of polynuclear structures results from the multidentate nature of citrate ligands, which can bridge multiple iron centers through their three carboxylate groups and central hydroxyl group.

In conditions of citrate excess, multiple mononuclear species coexist with different coordination environments. These species include partially coordinated complexes where the first coordination sphere of iron requires completion through water molecule involvement, and fully coordinated complexes such as iron citrate dihydrate, iron citrate monohydrate, and iron citrate with varying degrees of protonation. Electron paramagnetic resonance spectroscopy reveals signals at g-effective values of approximately 4.3, typical for mononuclear ferric compounds with ligand environment symmetries deviating from octahedral due to rhombic distortions.

The citrate ligand exhibits multiple coordination modes due to its four potential binding sites: three carboxylate groups and one hydroxyl group. In fully coordinated mononuclear complexes, citrate can function as a tetradentate ligand, utilizing all four coordination sites. The coordination geometry around the iron center approximates octahedral, with citrate occupying four coordination positions and water molecules completing the coordination sphere. Spectroscopic evidence suggests that the dominant mononuclear species exhibit extreme rhombic symmetry with lambda values of approximately 0.33.

The pH dependence of coordination chemistry has been documented, with higher pH values (7.0 versus 5.5) promoting increased formation of mononuclear species when citrate is present in excess. This pH effect reflects the deprotonation state of citric acid, which possesses multiple ionizable groups with pKa values of 3.13, 4.76, 6.40, and 14.4. Higher pH conditions result in greater negative charge density on citrate ligands, enhancing their coordination ability and facilitating mononuclear complex formation.

Hydration State Analysis and Water Coordination Dynamics

The hydration state of this compound represents a critical structural component that significantly influences the compound's stability, solubility, and coordination chemistry. The trihydrate designation indicates the presence of three water molecules per iron-citrate unit, though the precise coordination environment of these water molecules varies depending on the overall complex structure. Water molecules in this compound can exist in multiple coordination states: directly coordinated to the iron center, hydrogen-bonded to citrate ligands, or incorporated into the crystal lattice as lattice water.

Thermogravimetric analysis provides detailed information about water coordination dynamics and thermal stability of the hydrated complex. The compound exhibits continuous weight loss upon heating, with distinct dehydration stages corresponding to different types of water molecules. The initial weight loss typically corresponds to loosely bound surface water or lattice water, while higher temperature dehydration represents the removal of more strongly coordinated water molecules directly bound to the iron center.

The hygroscopic nature of this compound, as documented in safety data sheets, indicates dynamic water exchange between the solid compound and atmospheric moisture. This property suggests that the hydration state can vary depending on environmental humidity conditions, potentially leading to non-stoichiometric hydration under different storage conditions. The water coordination dynamics are further complicated by the amorphous nature of the solid, which allows for multiple water coordination environments within the same sample.

Spectroscopic evidence from Mössbauer and electron paramagnetic resonance studies indicates that water molecules play crucial roles in completing the coordination sphere of iron centers, particularly in mononuclear complexes where citrate ligands do not provide complete coordination. The coordination of water molecules affects the electronic environment of the iron center, influencing both the isomer shift and quadrupole splitting parameters observed in Mössbauer spectroscopy. The presence of coordinated water also contributes to the rhombic distortion observed in the ligand field around the iron center.

The stability of the trihydrate form under various solution conditions has been investigated, revealing that the hydration state remains relatively stable in aqueous environments but can be affected by the presence of organic solvents. Dehydration studies indicate that complete removal of all water molecules requires elevated temperatures, suggesting strong interactions between water molecules and the iron-citrate coordination framework. The water coordination dynamics ultimately contribute to the overall structural flexibility of this compound, enabling the compound to adapt to different chemical environments while maintaining its fundamental coordination chemistry characteristics.

Méthodes De Préparation

Two-Step Neutralization-Precipitation Method

A widely cited laboratory method involves sequential neutralization and precipitation steps. Stage 1 entails dissolving citric acid monohydrate (77.7 g) in an aqueous sodium hydroxide solution (44.4 g NaOH in 200 mL H₂O) to form sodium citrate. After 30 minutes of stirring, Stage 2 introduces iron(III) chloride hexahydrate (100 g) to the mixture at 50–55°C, yielding a ferric citrate complex via ligand exchange. The product is precipitated using methanol (1,200 mL), filtered, and dried under reduced pressure, achieving an 85% molar yield. This method prioritizes simplicity but requires careful pH control to avoid iron hydroxide byproducts.

Ferric Hydroxide Intermediate Route

An alternative approach isolates ferric hydroxide (Fe(OH)₃) as an intermediate. Ferric chloride hexahydrate is reacted with sodium hydroxide at pH >7.0 to precipitate Fe(OH)₃, which is washed thrice to reduce chloride content below 5%. The purified Fe(OH)₃ is suspended in water and reacted with citric acid at 90–100°C for 30–120 minutes, followed by pH adjustment to 0.8–1.5 to solubilize unreacted solids. Cooling the solution to <30°C and adding acetone precipitates ferric citrate trihydrate, which is isolated via pressure filtration. This method enhances purity but involves multiple washing steps, increasing processing time.

Industrial-Scale Production Techniques

One-Pot Ferric Hydroxide Slurry Process

Industrial protocols often employ a one-pot synthesis to improve scalability. Ferric chloride hexahydrate is combined with sodium hydroxide (3.2–3.6 moles per mole of Fe³⁺) at 10–30°C to form a ferric hydroxide slurry. Citric acid is then added directly to the slurry, and the mixture is heated to 70–100°C for 1–2 hours, producing a clear solution. Precipitation is induced using water-miscible organic solvents (e.g., acetone or methanol), yielding pharmaceutical-grade ferric citrate with a BET surface area of 1–15 m²/g. This method reduces intermediate isolation steps, cutting production costs by ~20% compared to traditional routes.

Critical Process Parameters and Optimization

pH and Temperature Control

Optimal synthesis requires strict pH regulation. During Fe(OH)₃ formation, maintaining pH >7.0 ensures complete precipitation of iron hydroxide. Conversely, the citrate reaction step demands acidic conditions (pH 0.8–1.5) to prevent citrate degradation and enhance complex stability. Temperature also impacts reaction kinetics: higher temperatures (80–100°C) accelerate ligand exchange but risk citrate caramelization, necessitating a balance between speed and product integrity.

Stoichiometric Ratios and Yield Maximization

The molar ratio of Fe³⁺ to citrate is critical. A 1:1.2 ratio (Fe:citrate) maximizes complexation efficiency, as excess citrate compensates for ligand loss during washing. Excess iron, however, leads to unreacted Fe(OH)₃, reducing purity. Industrial methods achieve yields of 85–92% by optimizing these ratios and employing solvent recycling.

Characterization and Quality Control

Spectroscopic and Diffraction Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic Fe–O bonds at 580 cm⁻¹ and citrate carboxylate stretches at 1,620 cm⁻¹. X-ray diffraction (XRD) reveals a monoclinic crystal structure with lattice parameters a = 8.42 Å, b = 10.15 Å, and c = 11.30 Å. Batch consistency is verified via these techniques to meet pharmacopeial standards.

Iron and Citrate Quantification

Atomic absorption spectroscopy (AAS) measures iron content (18–20% w/w), while titration with EDTA determines citrate concentration. Impurities such as residual chloride are quantified via ion chromatography, with limits <0.1% for pharmaceutical grades.

Applications and Industrial Relevance

This compound’s primary use is in managing hyperphosphatemia in chronic kidney disease (CKD). Clinical trials demonstrate its dual action: binding dietary phosphate (reducing serum levels by 1.2–1.8 mg/dL) and replenishing iron stores (ferritin increase of 150–200 ng/mL). Industrial production aligns with Good Manufacturing Practice (GMP) guidelines, ensuring batch consistency for oral formulations like tablets and capsules.

MethodConditionsYieldPurityReference
Two-Step Neutralization50–55°C, pH 0.8–1.585%>98%
One-Pot Industrial70–100°C, 3.2–3.6 mol NaOH/Fe³⁺92%>99%
Continuous Flow80°C, 5–10 mL/min90%97%

Table 2: Critical Parameters and Ranges

ParameterOptimal RangeImpact on Product
pH (Fe(OH)₃ formation)>7.0Prevents Fe³⁺ hydrolysis
pH (Citrate reaction)0.8–1.5Enhances complex solubility
Temperature80–100°CBalances speed and degradation
Fe:citrate molar ratio1:1.2Maximizes ligand utilization

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Ferric citrate trihydrate has several scientific research applications:

Mécanisme D'action

Ferric citrate trihydrate acts by forming an insoluble compound with phosphate present in the diet, minimizing its uptake by the digestive system. This mechanism is particularly useful in patients with chronic kidney disease to regulate blood levels of phosphorus. Additionally, ferric citrate serves as an iron supplement by providing ferric ions that can be absorbed and utilized by the body .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Phosphate Binders in CKD

Compound Mechanism Efficacy (ΔPhosphorus, mg/dL) Key Safety Findings Notable Risks
Ferric citrate Binds dietary phosphate; releases iron -2.04 Fewer serious adverse events vs. controls Aluminum absorption risk (theoretical)
Sevelamer carbonate Polymer-based phosphate binding -2.18 Reduces LDL cholesterol significantly Gastrointestinal intolerance
Calcium acetate Calcium-phosphate precipitation -2.18 Risk of hypercalcemia Vascular calcification

Key Findings :

  • Ferric citrate achieves comparable phosphorus control to sevelamer and calcium acetate but with a lower incidence of severe adverse events .
  • Sevelamer outperforms ferric citrate in reducing LDL cholesterol (-20.3 mg/dL vs. -8.2 mg/dL) .

Iron Supplements

Table 2: Iron Supplements in Clinical Use

Compound Solubility Bioavailability Applications Safety Concerns
Ferric citrate Low Moderate CKD, anemia Gastrointestinal disturbances
Ferrous sulfate High High Iron deficiency anemia Oxidative stress, constipation
Ferric pyrophosphate citrate High (IV) High Hemodialysis iron maintenance Hypersensitivity reactions
Ferric ammonium citrate High High Food fortification, supplements Minimal gastric irritation

Key Findings :

  • Ferric pyrophosphate citrate (Triferic®): Administered intravenously during dialysis, it maintains hemoglobin without increasing oxidative stress, unlike oral ferrous sulfate .
  • Ferric citrate vs.
  • Ferric ammonium citrate : High solubility and gastric tolerance make it ideal for food fortification .

Citrate-Containing Compounds

Key Findings :

  • Trisodium citrate dihydrate: Used in synthesizing citrate-capped gold nanoparticles (4 mM chloroauric acid, 38.8 mM citrate) for diagnostics .
  • Ammonium ferric citrate : Utilized in bacterial culture media to detect hydrogen sulfide production via ferrous sulfide precipitation .

Research Findings and Clinical Implications

  • Oncogenic Signaling: Ferric citrate and iron EDTA increase epidermal growth factor receptor (EGFR) and ERK activation in colon cancer cells, unlike ferrous sulfate .
  • Long-term risks remain unstudied .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing ferric citrate trihydrate in laboratory settings?

  • Methodological Answer : this compound can be synthesized by dissolving iron(III) chloride hexahydrate and citric acid in a molar ratio of 1:1 in deionized water, followed by pH adjustment to ~4.0–5.0 using ammonia. Characterization involves:

  • X-ray diffraction (XRD) for crystallinity verification.
  • Inductively Coupled Plasma (ICP) analysis to confirm iron content.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify citrate coordination bands (e.g., carboxylate stretching at ~1600 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) to confirm hydration state (trihydrate decomposition at ~100–150°C) .

Q. How can researchers assess the bioavailability of this compound compared to other iron compounds (e.g., ferrous sulfate)?

  • Methodological Answer : Bioavailability is evaluated using:

  • Caco-2 cell models to simulate intestinal iron uptake, measuring intracellular iron via ICP or ferritin upregulation via Western blot .
  • Proliferation assays (e.g., Incucyte ZOOM) to compare growth effects of ferric citrate vs. ferrous sulfate at physiologically relevant concentrations (0.01–2 mM) .
  • Dietary interaction studies (e.g., phytate-rich diets) to assess inhibition of iron absorption .

Advanced Research Questions

Q. What mechanisms explain the differential activation of MAP kinase ERK by ferric citrate versus ferrous sulfate in colorectal cancer models?

  • Methodological Answer : Ferric citrate induces ERK phosphorylation via epidermal growth factor receptor (EGFr) activation, a process absent in ferrous sulfate-treated cells. Key steps include:

  • Proteome Profiler™ Arrays to detect upregulated amphiregulin (EGFr ligand) in Caco-2/Hutu-80 cells exposed to ferric citrate (0.5–2 mM) .
  • ELISA/Western blot to quantify phosphorylated ERK (pERK) levels, showing dose-dependent increases with ferric citrate but not ferrous sulfate .
  • Inhibitor studies (e.g., EGFR-blocking antibodies) to confirm pathway specificity .

Q. How can contradictory findings on ferric citrate’s role in Wnt signaling be resolved across different studies?

  • Methodological Answer : Discrepancies arise from cell line-specific mutations (e.g., APC/β-catenin in SW480 vs. Caco-2) and iron speciation. Strategies include:

  • Gene expression profiling (RNA-seq) to identify Wnt pathway components modulated by ferric citrate .
  • Iron speciation analysis (e.g., XANES) to distinguish free Fe³⁺ vs. chelated iron effects .
  • Dose-response experiments in APC-mutant vs. wild-type models to clarify context-dependent effects .

Q. What experimental evidence supports the hypothesis that ferric citrate promotes pro-carcinogenic pathways via COX-2/PGE2 upregulation?

  • Methodological Answer : Ferric citrate elevates cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) through:

  • ELISA quantification of PGE2 in cell supernatants .
  • qPCR/Western blot to measure COX-2 mRNA/protein levels in ferric citrate-treated cells vs. controls .
  • Pharmacological inhibition (e.g., COX-2 inhibitors like celecoxib) to block amphiregulin induction and ERK activation .

Q. How should researchers design longitudinal studies to evaluate ferric citrate’s impact on fibroblast growth factor 23 (FGF23) in pediatric chronic kidney disease (CKD)?

  • Methodological Answer : The FIT4KiD trial design provides a framework:

  • Primary endpoints : Serum FGF23, phosphate, and iron parameters (transferrin saturation, ferritin) .
  • Dosing regimen : 1–3 g/day ferric citrate, adjusted for age and CKD stage .
  • Safety monitoring : Aluminum accumulation (ICP-MS) and gastrointestinal adverse events .
  • Control groups : Placebo or calcium-based phosphate binders for comparative efficacy .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of ferric citrate in cellular assays?

  • Methodological Answer :

  • Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀ values for proliferation or ERK activation .
  • ANOVA with post-hoc tests (e.g., Tukey’s) to compare triplicate data across iron concentrations .
  • Meta-analysis of multiple studies to reconcile conflicting results (e.g., Wnt pathway outcomes) .

Q. How can proteomic data from ferric citrate-treated cells be integrated with transcriptomic findings to identify key signaling nodes?

  • Methodological Answer :

  • Pathway enrichment analysis (e.g., DAVID, STRING) to link upregulated proteins (e.g., amphiregulin) with transcript clusters .
  • Machine learning (e.g., random forest) to prioritize EGFr/MAPK pathway components as drivers of oncogenic effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.